2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the triazolo[4,3-a]pyrazine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .
Scientific Research Applications
Synthesis and Insecticidal Assessment :
- A study by Fadda et al. (2017) focused on synthesizing various heterocycles, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research highlights the potential use of such compounds in developing new insecticides (Fadda et al., 2017).
Anticancer and Antimicrobial Activities :
- Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showing inhibition activity against the HCT 116 cancer cell line. Additionally, these compounds were screened for antimicrobial activities, indicating their potential use in cancer and microbial infection treatments (Kumar et al., 2019).
Coordination Complexes and Antioxidant Activity :
- Chkirate et al. (2019) investigated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, indicating their potential application in developing antioxidant agents (Chkirate et al., 2019).
Radioactive Labeling for Herbicide Study :
- Latli and Casida (1995) conducted a study involving the synthesis of chloroacetanilide herbicide acetochlor, which required high specific activity for metabolism and mode of action studies. The research demonstrates the compound's applicability in agricultural science, particularly in understanding the behavior of herbicides (Latli & Casida, 1995).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-24-12-5-3-11(4-6-12)9-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h3-8H,2,9-10H2,1H3,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXGOTYZOXWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.